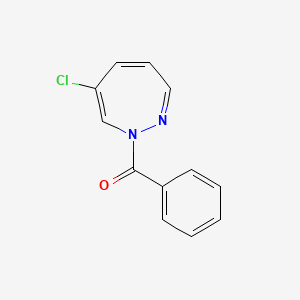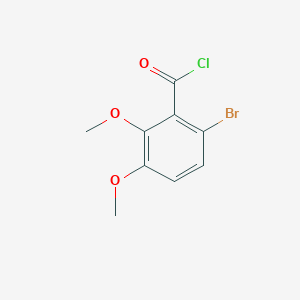
Benzoyl chloride, 6-bromo-2,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 6-bromo-2,3-dimethoxy- is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzene ring substituted with a bromine atom at the 6th position and two methoxy groups at the 2nd and 3rd positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 6-bromo-2,3-dimethoxy- typically involves the chlorination of 6-bromo-2,3-dimethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the desired benzoyl chloride .
Industrial Production Methods
Industrial production of benzoyl chloride, 6-bromo-2,3-dimethoxy- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 6-bromo-2,3-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound reacts with water to form 6-bromo-2,3-dimethoxybenzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted benzoyl derivatives.
Hydrolysis: The major products are 6-bromo-2,3-dimethoxybenzoic acid and hydrochloric acid.
Scientific Research Applications
Benzoyl chloride, 6-bromo-2,3-dimethoxy- has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoyl chloride, 6-bromo-2,3-dimethoxy- involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets include various nucleophilic sites in organic molecules, such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzoyl chloride: Similar in structure but lacks the methoxy groups.
2,6-Dimethoxybenzoyl chloride: Similar in structure but lacks the bromine atom
Uniqueness
Benzoyl chloride, 6-bromo-2,3-dimethoxy- is unique due to the presence of both bromine and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable in specific synthetic applications.
Properties
CAS No. |
64482-27-5 |
|---|---|
Molecular Formula |
C9H8BrClO3 |
Molecular Weight |
279.51 g/mol |
IUPAC Name |
6-bromo-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3 |
InChI Key |
SZOKVXKVDGCQGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
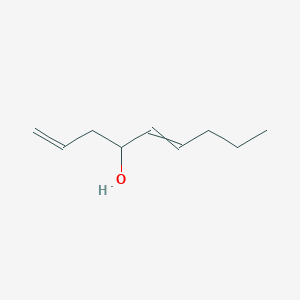
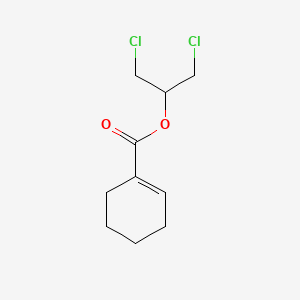


![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
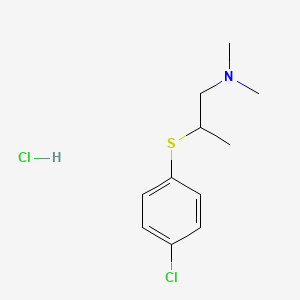

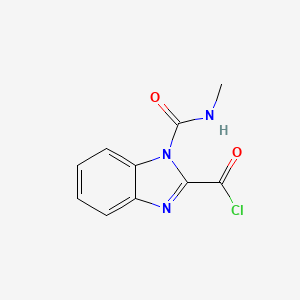
![3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one](/img/structure/B14505679.png)
![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
